Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate

説明

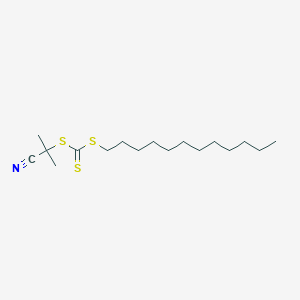

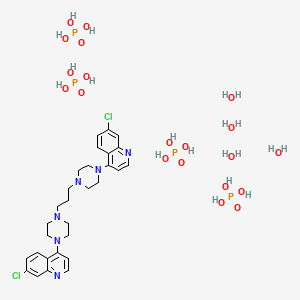

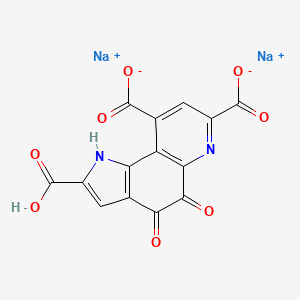

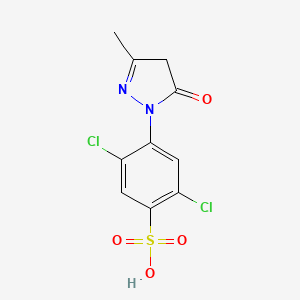

Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate, also known as PQ or PQD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PQD belongs to the class of quinoline derivatives and is a water-soluble, yellow powder.

科学的研究の応用

Methoxatin Disodium Salt: A Comprehensive Analysis of Scientific Research Applications

Cofactor in Enzyme-Catalyzed Redox Reactions: Methoxatin disodium salt acts as a cofactor, specifically a prosthetic group, for enzyme-catalyzed redox reactions involving glucose and methanol dehydrogenase. This role is crucial in various biochemical pathways where it facilitates the transfer of electrons during the oxidation-reduction process .

Homogeneous Assays for Membrane Permeabilization: Researchers utilize Methoxatin disodium salt in liposomes to establish homogeneous assays. These assays are designed to detect membrane permeabilization caused by antimicrobial peptides and synthetic copolymers, which is significant in understanding cell membrane integrity and the mechanism of action of antimicrobial agents .

3. Interaction Studies with Human Serum Albumin The compound’s interactions with human serum albumin have been characterized using pressure-assisted capillary electrophoresis/frontal analysis and circular dichroism spectroscopy. Such studies are important for understanding drug delivery mechanisms and the pharmacokinetics of therapeutic agents .

Antioxidant Properties: As an antioxidant, Methoxatin disodium salt helps to protect cells from oxidative stress by neutralizing free radicals. This property is beneficial in research focused on aging, neurodegenerative diseases, and other conditions where oxidative damage is a concern .

Agricultural Growth Stimulant: In the agricultural sector, Methoxatin disodium salt has been shown to stimulate growth in bacteria, which could have implications for enhancing crop yields and soil health through microbial action .

Potential Pharmacological Agent: Ongoing research suggests that Methoxatin disodium salt may act as an efficient anti-neurodegenerative and anticancer agent. Its versatile roles in biological processes make it a compound of interest in medical research, with potential applications in developing new therapies .

作用機序

Target of Action

Methoxatin disodium salt, also known as Pyrroloquinoline quinone (PQQ), primarily targets quinoprotein glucose dehydrogenase . This enzyme is used as a glucose sensor in bacteria .

Mode of Action

PQQ acts as a redox cofactor . It participates in enzyme-catalyzed redox reactions, particularly those involving glucose and methanol dehydrogenase . As a cofactor, PQQ facilitates these reactions by accepting or donating electrons, thereby enabling the enzyme to perform its function.

Biochemical Pathways

PQQ is involved in the redox cycling process . It plays a crucial role in the biochemical pathways of glucose and methanol dehydrogenase. These enzymes, with the help of PQQ, catalyze the oxidation of glucose and methanol, respectively . The redox cycling process is essential for various cellular functions, including energy production and cellular growth.

Pharmacokinetics

It is known that pqq is synthesized in bacteria and is also present in mammalian tissues .

Result of Action

The primary result of PQQ’s action is the facilitation of redox reactions, which are crucial for various cellular functions. By acting as a redox cofactor, PQQ helps in the oxidation of glucose and methanol, which is essential for energy production and cellular growth . Furthermore, PQQ is known to stimulate growth in bacteria .

Action Environment

The action of PQQ is influenced by various environmental factors. For instance, the presence of glucose and methanol can affect the activity of PQQ, as these are the substrates for the enzymes it targets . Additionally, the pH and temperature of the environment can also impact the stability and efficacy of PQQ.

特性

IUPAC Name |

disodium;2-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O8.2Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVBOGYDCJNLPM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4N2Na2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924223 | |

| Record name | Disodium 2-carboxy-4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate | |

CAS RN |

122628-50-6 | |

| Record name | Disodium pyrroloquinolinedione tricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122628506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-carboxy-4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)